molecular formula C9H12ClN3O B1650880 Pyrimidine, 5-chloro-2-(4-piperidinyloxy)- CAS No. 1211588-93-0

Pyrimidine, 5-chloro-2-(4-piperidinyloxy)-

Cat. No.: B1650880
CAS No.: 1211588-93-0
M. Wt: 213.66
InChI Key: YBKOMXLKZHVIGP-UHFFFAOYSA-N
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Description

5-Chloro-2-(piperidin-4-yloxy)pyrimidine is a chemical compound with the molecular formula C10H13ClN2O . It is an off-white solid and is used as a pharmaceutical building block .


Molecular Structure Analysis

The molecular structure of 5-Chloro-2-(piperidin-4-yloxy)pyrimidine is characterized by the presence of a pyrimidine ring, which is an aromatic heterocyclic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring . The InChI code for this compound is 1S/C10H13ClN2O/c11-8-1-2-10(13-7-8)14-9-3-5-12-6-4-9/h1-2,7,9,12H,3-6H2 .


Physical and Chemical Properties Analysis

5-Chloro-2-(piperidin-4-yloxy)pyrimidine is an off-white solid with a molecular weight of 212.6785 .

Scientific Research Applications

Quantum Chemical and Molecular Dynamics Studies

The adsorption and corrosion inhibition properties of certain piperidine derivatives, including compounds structurally related to 5-Chloro-2-(piperidin-4-yloxy)pyrimidine, were explored through quantum chemical calculations and molecular dynamics simulations. These studies aimed to understand the compounds' interaction with metal surfaces, providing insights into their potential industrial applications, especially in corrosion inhibition for iron. The research highlighted the significance of piperidine derivatives in surface chemistry and material science, offering a basis for developing new corrosion inhibitors (Kaya et al., 2016).

Synthesis and Pharmacological Evaluation

Research into novel sigma-1 receptor antagonists for treating neuropathic pain identified a series of pyrimidines, including structures similar to 5-Chloro-2-(piperidin-4-yloxy)pyrimidine, demonstrating significant pharmacological activity. These compounds exhibited high binding affinity and selectivity towards sigma-1 receptors, suggesting their potential as therapeutic agents for neuropathic pain management. The study underscores the relevance of such pyrimidine derivatives in medicinal chemistry and drug discovery (Lan et al., 2014).

Crystallography and Drug Design

Investigations into the crystal structures of pyrimidine derivatives, including those related to 5-Chloro-2-(piperidin-4-yloxy)pyrimidine, have provided valuable insights into their molecular recognition and hydrogen bonding patterns. Such studies are crucial for understanding the targeted drug action of pharmaceuticals containing pyrimidine functionalities, contributing to the design of more effective therapeutic agents (Rajam et al., 2017).

Practical Synthesis for Kinase Inhibitors

A practical synthesis route for 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, closely related to the compound of interest, was developed as a key intermediate in creating potent deoxycytidine kinase inhibitors. This synthesis process highlights the compound's significance in the development of new kinase inhibitors, which are critical in cancer therapy and other diseases (Zhang et al., 2009).

Biochemical Analysis

Biochemical Properties

5-Chloro-2-(piperidin-4-yloxy)pyrimidine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity. The nature of these interactions can vary, including enzyme inhibition or activation, which can lead to changes in metabolic flux and metabolite levels .

Cellular Effects

The effects of 5-Chloro-2-(piperidin-4-yloxy)pyrimidine on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to modulate signaling pathways that are crucial for cell proliferation and differentiation . Additionally, 5-Chloro-2-(piperidin-4-yloxy)pyrimidine can alter gene expression patterns, leading to changes in cellular behavior and function .

Molecular Mechanism

At the molecular level, 5-Chloro-2-(piperidin-4-yloxy)pyrimidine exerts its effects through specific binding interactions with biomolecules. It can bind to enzymes and proteins, leading to their inhibition or activation. This binding can result in changes in gene expression and subsequent alterations in cellular function. The compound’s ability to modulate enzyme activity and gene expression highlights its potential as a biochemical tool for studying cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Chloro-2-(piperidin-4-yloxy)pyrimidine can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 5-Chloro-2-(piperidin-4-yloxy)pyrimidine remains stable under certain conditions, but its degradation products can also have biological activity . Long-term exposure to the compound can lead to sustained changes in cellular behavior, which are important for understanding its potential therapeutic applications .

Dosage Effects in Animal Models

The effects of 5-Chloro-2-(piperidin-4-yloxy)pyrimidine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating metabolic pathways and improving cellular function. At higher doses, toxic or adverse effects can be observed, including disruptions in cellular homeostasis and potential toxicity . Understanding the dosage effects is crucial for determining the therapeutic window and safety profile of the compound.

Metabolic Pathways

5-Chloro-2-(piperidin-4-yloxy)pyrimidine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound can influence the levels of metabolites and alter the flow of metabolic intermediates, leading to changes in cellular metabolism . These interactions highlight the compound’s potential to modulate metabolic processes and its relevance in biochemical research.

Transport and Distribution

Within cells and tissues, 5-Chloro-2-(piperidin-4-yloxy)pyrimidine is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding the transport and distribution mechanisms is essential for elucidating the compound’s effects on cellular function and its potential therapeutic applications.

Subcellular Localization

The subcellular localization of 5-Chloro-2-(piperidin-4-yloxy)pyrimidine is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization influences the compound’s interactions with biomolecules and its overall impact on cellular processes.

Properties

IUPAC Name

5-chloro-2-piperidin-4-yloxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3O/c10-7-5-12-9(13-6-7)14-8-1-3-11-4-2-8/h5-6,8,11H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBKOMXLKZHVIGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=NC=C(C=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501278813
Record name 5-Chloro-2-(4-piperidinyloxy)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501278813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211588-93-0
Record name 5-Chloro-2-(4-piperidinyloxy)pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1211588-93-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2-(4-piperidinyloxy)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501278813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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